5-Bromo-indolizine-2-carboxylic acid
Overview
Description
5-Bromo-indolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-bromo-indolizine-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include 5-Bromo-indolizine-2-carboxylic acid, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been found to have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism of action for this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-indolizine-2-carboxylic acid typically involves the bromination of indolizine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-indolizine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted indolizine derivatives.
Oxidation Products: Oxidized forms of the carboxylic acid group.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
5-Bromo-indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid: Similar structure but lacks the indolizine ring.
Indolizine-2-carboxylic acid: Lacks the bromine atom at the 5-position.
5-Chloro-indolizine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-indolizine-2-carboxylic acid is unique due to the presence of both the bromine atom and the indolizine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5-Bromo-indolizine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-cancer agent, antioxidant, and other pharmacological effects.
Chemical Structure and Properties
This compound belongs to the indole family, which is known for its rich pharmacological profile. The presence of the bromine atom and the carboxylic acid functional group contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 232.05 g/mol.
1. Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of this compound derivatives, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.
- Mechanism of Action : The compound exhibits its anti-cancer effects by binding to the EGFR tyrosine kinase domain, leading to cell cycle arrest and apoptosis in cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines .
- Case Studies : In a study evaluating various derivatives, compound 3a demonstrated the strongest binding affinity to EGFR and was noted for its selective inhibition of cancer cell proliferation without significant hepatotoxicity compared to standard treatments like erlotinib .
Compound | Binding Affinity (kcal/mol) | IC50 (µM) | Cell Line Tested |
---|---|---|---|
3a | -9.2 | 15.5 | A549 |
3b | -8.7 | 20.0 | HepG2 |
3f | -8.5 | 22.5 | MCF-7 |
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH free radical scavenging tests.
- Findings : Compounds derived from this structure showed significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid . The presence of hydroxyl groups in certain derivatives enhanced their ability to donate protons and scavenge free radicals.
Compound | IC50 (µg/mL) | Comparison Standard IC50 (µg/mL) |
---|---|---|
3d | 18.17 | Ascorbic Acid: 7.83 |
1d | 18.27 | Ascorbic Acid: 7.83 |
3. Other Pharmacological Activities
Research indicates that derivatives of this compound may also exhibit:
- Anti-inflammatory Effects : Various indole derivatives have shown promising results in reducing inflammation through inhibition of COX enzymes .
- Antiviral Activity : Some studies suggest potential efficacy against viral infections, particularly through mechanisms involving integrase inhibition in HIV-1 replication .
Properties
IUPAC Name |
5-bromoindolizine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKBAODKECLISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C(=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246552-85-1 | |
Record name | 5-bromoindolizine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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